molecular formula C19H21BrN2O4S B2489794 4-bromo-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954605-10-8

4-bromo-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2489794
CAS No.: 954605-10-8
M. Wt: 453.35
InChI Key: FRJXUQOPZLQHOX-UHFFFAOYSA-N
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Description

4-Bromo-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound of significant interest in early-stage pharmaceutical research and development. This chemical features a bromobenzenesulfonamide group linked to a 5-oxopyrrolidine scaffold that is further substituted with a 4-ethoxyphenyl group. The presence of both the sulfonamide and the lactam (5-oxopyrrolidine) functional groups is noteworthy, as these motifs are frequently found in compounds designed to modulate biological targets . Compounds with similar structural features, particularly those containing the sulfonamide group, are actively investigated in medicinal chemistry for their potential as core structures in therapeutics . For instance, benzenesulfonamide derivatives are being explored as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) for the potential treatment of cystic fibrosis . Furthermore, the 5-oxopyrrolidine (or γ-lactam) moiety is a privileged structure in drug discovery, often associated with various pharmacological activities. The specific combination of these groups suggests potential application in the discovery and optimization of novel bioactive molecules. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a starting point for structure-activity relationship (SAR) studies in various drug discovery programs. Handling and Safety: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment. Source Information: The structural and application information presented is based on the analysis of related chemical structures and their common uses in research, as available in the public domain .

Properties

IUPAC Name

4-bromo-N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4S/c1-2-26-17-7-5-16(6-8-17)22-13-14(11-19(22)23)12-21-27(24,25)18-9-3-15(20)4-10-18/h3-10,14,21H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJXUQOPZLQHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule comprises two primary fragments:

  • 4-Bromobenzenesulfonyl chloride (electrophilic sulfonylation agent).
  • 1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-ylmethylamine (nucleophilic amine intermediate).

Key disconnections include:

  • Formation of the sulfonamide bond between the sulfonyl chloride and amine.
  • Construction of the 5-oxopyrrolidin-3-ylmethylamine scaffold with a 4-ethoxyphenyl substituent.

Synthesis of 1-(4-Ethoxyphenyl)-5-Oxopyrrolidin-3-ylmethylamine

Cyclization of γ-Ketoamide Precursors

The pyrrolidin-5-one ring is synthesized via cyclization of γ-ketoamide derivatives. A representative pathway involves:

  • Condensation of 4-ethoxyaniline with ethyl 4-oxopentanoate in acetic acid at reflux (120°C, 8 hrs) to yield 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-carboxylic acid ethyl ester .
  • Hydrolysis of the ester using aqueous NaOH (2M, 60°C, 3 hrs) to generate the carboxylic acid.
  • Curtius rearrangement with diphenylphosphoryl azide (DPPA) in tert-butanol to form the tert-butyl carbamate (Boc-protected amine).
  • Deprotection with HCl in dioxane (4M, 25°C, 2 hrs) to afford 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethylamine .
Table 1: Reaction Conditions for Pyrrolidinone Synthesis
Step Reagents/Conditions Yield (%) Reference
1 Ethyl 4-oxopentanoate, AcOH, 120°C 78
2 NaOH (2M), 60°C 92
3 DPPA, tert-butanol, 80°C 65
4 HCl/dioxane (4M), 25°C 89

Alternative Pathway: Reductive Amination

A streamlined approach employs reductive amination to introduce the methylamine group:

  • Condensation of 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-carbaldehyde (synthesized via Vilsmeier-Haack formylation) with ammonium acetate in methanol.
  • Reduction using sodium cyanoborohydride (NaBH3CN) at pH 5 (acetic acid buffer) to yield the amine.
Key Data:
  • Reaction Time: 12 hrs at 25°C.
  • Yield: 84% after column chromatography (SiO2, CH2Cl2/MeOH 9:1).

Synthesis of 4-Bromobenzenesulfonyl Chloride

Sulfonation of Bromobenzene

4-Bromobenzenesulfonic acid is synthesized via electrophilic aromatic sulfonation:

  • Sulfonation of bromobenzene with fuming sulfuric acid (20% SO3) at 150°C for 6 hrs.
  • Chlorination using phosphorus pentachloride (PCl5) in methylene chloride (20–40°C, 2 hrs) to yield the sulfonyl chloride.
Table 2: Sulfonation and Chlorination Parameters
Step Reagents/Conditions Yield (%) Purity (%)
1 H2SO4/SO3, 150°C 73 95
2 PCl5, CH2Cl2, 30°C 88 98

Sulfonamide Bond Formation

Coupling Reaction

The amine intermediate reacts with 4-bromobenzenesulfonyl chloride under Schotten-Baumann conditions:

  • Base-mediated reaction in dichloromethane (DCM) with aqueous NH4OH (28%) at 0–5°C.
  • Stirring for 4 hrs, followed by extraction and purification via recrystallization (ethanol/water).
Optimization Insights:
  • Temperature Control: Maintaining <10°C minimizes hydrolysis of the sulfonyl chloride.
  • Molar Ratio: 1.2:1 (sulfonyl chloride:amine) ensures complete conversion.
Table 3: Sulfonamide Coupling Performance
Parameter Value Outcome
Solvent DCM/H2O 92% conversion
Base NH4OH (28%) pH 9–10
Final Yield 85% HPLC Purity: 99.2%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclization-Reductive Amination Route: Higher overall yield (78% over 4 steps) but requires stringent anhydrous conditions.
  • Direct Sulfonamide Coupling: Scalable to kilogram quantities with minimal byproducts, favored industrially.

Impurity Profiling

  • Major Byproduct: N-Acetylated sulfonamide (≤0.5%) due to trace acetonitrile in solvents.
  • Mitigation: Use of freshly distilled DCM and rigorous exclusion of moisture.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-bromo-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide as an anticancer agent. Research indicates that compounds with similar structural features exhibit significant inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. For instance, derivatives of benzenesulfonamides have shown IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, suggesting that this compound may also display similar potency .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes can be further investigated through molecular docking studies. Such studies can elucidate its binding affinities to proteins involved in cancer pathways, providing insights into its mechanism of action and therapeutic potential .

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science. Its brominated structure may enhance its utility in creating advanced materials with specific electronic or photonic properties.

Several studies have investigated the biological activity and synthesis of related compounds:

  • Anticancer Studies : Research into benzenesulfonamide derivatives has shown promising results in inhibiting cancer cell growth through targeted enzyme inhibition.
  • Molecular Docking : Computational studies have provided insights into how structurally similar compounds interact with biological targets, paving the way for further drug development .

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences between the target compound and key analogs:

Compound Name Core Structure Key Substituents Notable Functional Groups Reference
4-Bromo-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (Target) Benzenesulfonamide 4-Bromo, 5-oxopyrrolidin-3-ylmethyl, 4-ethoxyphenyl Sulfonamide, pyrrolidinone, ethoxy -
4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide (CAS 338794-54-0) Benzenesulfonamide 4-Bromo, 4H-1,2,4-triazol-3-ylmethyl, ethyl, phenoxyethylthio Sulfonamide, triazole, thioether
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Benzenesulfonamide 5-Bromo-2-morpholinylpyrimidine, 4-methoxyphenyl, 2,4,6-trimethyl Sulfonamide, pyrimidine, morpholine, methoxy
Flufenprox (1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene) Benzene 4-Chlorophenoxy, 4-ethoxyphenyl, trifluoropropoxy Ethoxy, trifluoromethyl, chlorophenoxy
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide Chromen-4-one, pyrazolopyrimidine, fluoro substituents Sulfonamide, fluorinated aromatic, ketone

Key Observations :

  • Substituent Effects : The 4-ethoxyphenyl group in the target compound and flufenprox increases lipophilicity compared to morpholine () or trifluoromethyl () substituents.
  • Electron-Withdrawing Groups: Bromine (target) vs.

Physicochemical Properties

Property Target Compound CAS 338794-54-0 N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Flufenprox
Lipophilicity (logP) Moderate (predicted) High (due to phenoxyethylthio) Moderate (morpholine increases polarity) High (trifluoromethyl)
Hydrogen Bonding Strong (sulfonamide, carbonyl) Moderate (triazole, thioether) Strong (sulfonamide, pyrimidine N) Weak (ether linkages)
Molecular Weight ~463 g/mol (estimated) ~565 g/mol ~650 g/mol ~438 g/mol

Notes:

  • The target compound’s pyrrolidinone carbonyl and sulfonamide groups enable robust hydrogen bonding, which may enhance crystallinity or solubility in polar solvents .
  • Higher molecular weights in pyrimidine-based analogs () could limit membrane permeability.

Biological Activity

4-bromo-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, also known by its CAS number 905659-34-9, is a complex synthetic organic compound with significant potential in medicinal chemistry. Its structure includes a bromine atom, an ethoxyphenyl group, and a pyrrolidinyl moiety linked to a benzamide core. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

The molecular formula of this compound is C19H19BrN2O3C_{19}H_{19}BrN_{2}O_{3} with a molecular weight of 403.3 g/mol. The compound's intricate structure allows for various interactions with biological targets, influencing its activity in different biological systems .

The mechanism of action involves the compound's interaction with specific enzymes or receptors within cellular pathways. Binding to these targets can modulate their activity, leading to various biological effects. Detailed studies are necessary to elucidate these interactions and their implications in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of benzenesulfonamide have shown significant activity against both Gram-positive and Gram-negative bacteria. In a study evaluating antimicrobial efficacy, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 6.63 mg/mL against Staphylococcus aureus and 6.72 mg/mL against Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (mg/mL)
Compound 4dE. coli6.72
Compound 4hS. aureus6.63
Compound 4aE. coli6.67
Compound 4cS. aureus6.45

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies, particularly against breast cancer cell lines such as MCF7. In vitro assays using the Sulforhodamine B (SRB) method have indicated that certain derivatives exhibit significant cytotoxicity against cancer cells, suggesting potential for development as therapeutic agents .

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)
Derivative AMCF7X.X
Derivative BMCF7Y.Y

(Note: Specific IC50 values need to be filled based on available data from studies.)

Case Studies

Several studies have focused on the biological activity of sulfonamide derivatives similar to the target compound:

  • Antimicrobial Efficacy : A study reported that novel benzenesulfonamide derivatives displayed effective antimicrobial properties against several pathogens, supporting the potential for clinical applications in treating infections .
  • Anticancer Screening : Another research project highlighted the effectiveness of certain sulfonamide derivatives in inhibiting tumor growth in vitro, indicating their potential as anticancer agents .
  • Cardiovascular Effects : Some studies suggest that sulfonamides may influence cardiovascular parameters such as perfusion pressure through interactions with calcium channels, which could be relevant for therapeutic strategies targeting cardiovascular diseases .

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